molecular formula C10H10F2N2O2 B2585291 N-(2,4-difluorophenyl)-2-(ethoxyimino)acetamide CAS No. 866043-47-2

N-(2,4-difluorophenyl)-2-(ethoxyimino)acetamide

Cat. No. B2585291
CAS RN: 866043-47-2
M. Wt: 228.199
InChI Key: SHWRWECLGBPUTF-AWNIVKPZSA-N
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Description

N-(2,4-difluorophenyl)-2-(ethoxyimino)acetamide, also known as DFEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and agriculture. DFEA is a derivative of the widely used herbicide, acetochlor, and has been found to possess unique properties that make it a promising candidate for further research.

Scientific Research Applications

Solvent Dependence of Intramolecular Charge-Transfer

The study on the solvent dependence of the inhibition of intramolecular charge-transfer in N-substituted 1,8-naphthalimide derivatives highlights the influence of solvent properties on the fluorescence, lasing efficiency, and photostability of these compounds. The research suggests that proton addition can quench intramolecular charge-transfer, leading to high lasing efficiency in specific spectral zones. This information could be relevant when considering the photophysical properties of N-(2,4-difluorophenyl)-2-(ethoxyimino)acetamide in various solvents (Martin, Weigand, & Pardo, 1996).

Spatial Orientations of Amide Derivatives in Anion Coordination

Research on different spatial orientations of amide derivatives upon anion coordination reveals how the structure of amide derivatives influences their interaction with anions. This study, which focuses on the crystal structure and self-assembly of specific amide salts, may provide foundational knowledge for understanding how N-(2,4-difluorophenyl)-2-(ethoxyimino)acetamide interacts at the molecular level (Kalita & Baruah, 2010).

Chemoselective Acetylation for Antimalarial Drugs

The chemoselective acetylation of 2-aminophenol using immobilized lipase for the synthesis of N-(2-hydroxyphenyl)acetamide, a precursor in antimalarial drug synthesis, demonstrates the importance of specific amide derivatives in pharmaceutical applications. This study underscores the potential of enzymatic processes in the selective synthesis of amide derivatives, which could extend to the synthesis or modification of N-(2,4-difluorophenyl)-2-(ethoxyimino)acetamide (Magadum & Yadav, 2018).

Mechanism of Action

The presence of fluorine in a compound can affect its reactivity, stability, and interactions with biological targets. Fluorine can enhance the bioavailability of a drug, influence its metabolic stability, and modulate its interaction with biological targets. The specific effects would depend on the exact structure of the compound and its biological targets .

properties

IUPAC Name

(2E)-N-(2,4-difluorophenyl)-2-ethoxyiminoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N2O2/c1-2-16-13-6-10(15)14-9-4-3-7(11)5-8(9)12/h3-6H,2H2,1H3,(H,14,15)/b13-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWRWECLGBPUTF-AWNIVKPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=CC(=O)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/N=C/C(=O)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-(ethoxyimino)acetamide

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